5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Description
5-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is a useful research compound. Its molecular formula is C16H10F4N4OS2 and its molecular weight is 414.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various enzymes or receptors. For example, indole derivatives, which share some structural similarities with your compounds, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets could lead to changes in the target’s function. This could involve inhibiting the target’s activity, enhancing it, or modifying it in some other way .
Biochemical Pathways
The interaction of these compounds with their targets could affect various biochemical pathways. For example, if the target is an enzyme involved in a particular metabolic pathway, inhibiting that enzyme could disrupt the pathway .
Result of Action
The molecular and cellular effects of these compounds’ action would depend on the specific targets they interact with and the biochemical pathways they affect .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N4OS2/c1-24-14-10(12(23-24)16(18,19)20)6-11(27-14)13-21-22-15(25-13)26-7-8-2-4-9(17)5-3-8/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNQACUDHRLRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)F)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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